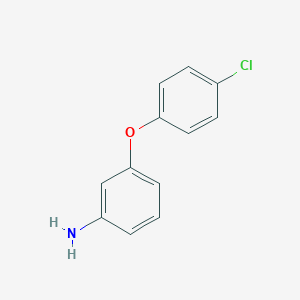

3-(4-Chlorophenoxy)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJUNEXOAIZXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571049 | |

| Record name | 3-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105945-24-2 | |

| Record name | 3-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 3 4 Chlorophenoxy Aniline

X-ray Crystallography for Solid-State Molecular Structure Determination

Bond Lengths, Bond Angles, and Dihedral Angles

Without access to the primary experimental data for 3-(4-Chlorophenoxy)aniline, a scientifically accurate and informative article that adheres to the provided structure cannot be generated.

Theoretical and Computational Chemistry Studies of Phenoxyaniline Structures

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has become a cornerstone of computational chemistry for studying the structure and reactivity of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties. For 3-(4-Chlorophenoxy)aniline, these calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to ensure reliable results.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that finds the minimum energy conformation on the potential energy surface. For this compound, the key structural parameters are the bond lengths, bond angles, and, most importantly, the dihedral angles that define the orientation of the two phenyl rings relative to the central ether linkage.

Conformational analysis reveals that the molecule is not planar. The flexibility is primarily due to the rotation around the C-O bonds of the ether bridge. The most stable conformer typically adopts a twisted, non-planar arrangement to minimize steric hindrance between the two aromatic rings. The specific values for bond lengths and angles are in good agreement with standard values for similar diaryl ether structures.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths | C1-O | 1.368 |

| C2-O | 1.415 | |

| C-Cl | 1.745 | |

| C-N | 1.401 | |

| Bond Angles | C1-O-C2 | 118.5 |

| O-C1-C(ring) | 117.8 | |

| O-C2-C(ring) | 124.5 |

| Dihedral Angle | C(ring)-C1-O-C2 | 16.8 |

Note: The numbering C1 and C2 refers to the carbon atoms of the aniline (B41778) ring and the chlorophenyl ring attached to the ether oxygen, respectively. Data is representative of typical DFT results for this class of compound.

The electronic properties of a molecule are critical to understanding its reactivity and spectroscopic behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is typically localized on the electron-rich aniline ring, particularly around the amino group. In contrast, the LUMO is often distributed across the chlorophenoxy moiety. This separation suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.42 |

| LUMO Energy | -0.88 |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP shows a region of high negative potential (typically colored red) around the oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential regions (blue) are found around the hydrogen atoms of the amino group, highlighting their electrophilic character.

DFT calculations can accurately predict various spectroscopic signatures, which are invaluable for compound identification and characterization.

Vibrational Spectroscopy (IR & Raman): Theoretical calculations of vibrational frequencies allow for the assignment of experimental IR and Raman bands to specific molecular motions. For this compound, characteristic vibrations include N-H stretching from the amine group (around 3400-3500 cm⁻¹), C-O-C asymmetric and symmetric stretching of the ether linkage (around 1240 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The calculated absorption maxima (λ_max) typically correspond to π→π* transitions within the aromatic rings and n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show excellent correlation with experimental data, aiding in the complete assignment of all proton and carbon signals in the molecule's complex spectra.

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study its behavior over time, providing insights into its flexibility and interactions with its environment.

MD simulations confirm that the this compound molecule is highly flexible. The primary motion involves the rotation around the two C-O ether bonds. To quantify this flexibility, potential energy surface (PES) scans are performed by systematically rotating the key dihedral angles and calculating the energy at each step. These scans reveal the energy barriers that must be overcome for the molecule to transition between different conformations. The rotational barrier for the C(aniline)-O bond is typically found to be slightly different from that of the C(chlorophenyl)-O bond, reflecting the different electronic environments of the two rings.

The properties and behavior of a molecule can be significantly influenced by its environment. MD simulations can be used to study this compound in various solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or DMSO), researchers can analyze how solvent interactions affect its preferred conformation. For instance, in a polar protic solvent like water, hydrogen bonds can form between the solvent and the molecule's amino group and ether oxygen. These specific interactions can stabilize certain conformations over others and can also induce changes in the molecule's electronic properties, such as its dipole moment.

Reactivity Prediction and Mechanistic Insights

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms. For phenoxyaniline (B8288346) structures, including this compound, methods such as Density Functional Theory (DFT) are employed to model molecular properties and reaction pathways. researchgate.net These theoretical studies offer a microscopic view of chemical processes, complementing experimental findings and guiding the synthesis of new compounds.

Nucleophilic and Electrophilic Sites Identification

The identification of reactive sites within a molecule is fundamental to understanding its chemical behavior. Computational methods can precisely map the electron distribution to predict where a molecule is likely to undergo nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Nucleophilic Sites: The HOMO represents the orbital with the most energetic electrons, indicating the most probable site for donating electrons in a reaction with an electrophile. youtube.com For aniline derivatives, the lone pair of electrons on the nitrogen atom and the electron-rich aromatic ring are primary nucleophilic centers. The specific distribution and energy of the HOMO will pinpoint the most reactive nucleophilic site. youtube.com

Electrophilic Sites: The LUMO is the lowest energy empty orbital, signifying the most probable site to accept electrons from a nucleophile. youtube.com In this compound, electrophilic sites are expected on the carbon atoms of the aromatic rings, influenced by the electron-withdrawing effects of the chlorine atom and the ether linkage.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying charge distribution and predicting reactive behavior. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. These are the nucleophilic sites.

Blue Regions: Indicate positive electrostatic potential, highlighting electron-deficient areas that are susceptible to nucleophilic attack. These are the electrophilic sites.

For phenoxyaniline derivatives, MEP analysis typically shows negative potential around the nitrogen atom of the amine group and specific regions of the aromatic rings, while positive potentials are located around the hydrogen atoms of the amine group. researchgate.net The presence of the electron-withdrawing chlorine atom in this compound would be expected to create a more positive potential on the adjacent carbon atoms, enhancing their electrophilicity.

Fukui Functions: Fukui functions are another DFT-based tool used to describe local reactivity. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites with high precision. researchgate.netbohrium.com

Table 1: Computational Methods for Identifying Reactive Sites

| Computational Method | Principle | Identification of Nucleophilic Site | Identification of Electrophilic Site |

|---|---|---|---|

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Analyzes the energy and location of the highest occupied and lowest unoccupied molecular orbitals. youtube.com | Region with the highest density of the HOMO. youtube.com | Region with the highest density of the LUMO. youtube.com |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface. researchgate.net | Regions of most negative potential (electron-rich; typically colored red or yellow). researchgate.net | Regions of most positive potential (electron-deficient; typically colored blue). researchgate.net |

| Fukui Functions | Calculates the sensitivity of the electron density at a site to a change in the total number of electrons. bohrium.com | Site with the highest value for nucleophilic attack (f+). | Site with the highest value for electrophilic attack (f-). |

Transition State Analysis for Key Reactions

Understanding the mechanism of a chemical reaction involves mapping the entire energy landscape from reactants to products. A critical point on this landscape is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. Transition state analysis is a computational technique used to locate these TS structures and calculate their energies, providing crucial insights into reaction kinetics and feasibility.

Methodology: Using quantum mechanical software packages like Gaussian, chemists can model the pathway of a reaction. asianpubs.org The process typically involves:

Geometry Optimization: The structures of the reactants, products, and a proposed transition state are optimized to find their lowest energy conformations. researchgate.net

Transition State Search: Sophisticated algorithms are used to locate the exact structure of the transition state, which is a first-order saddle point on the potential energy surface (i.e., a maximum in the direction of the reaction coordinate and a minimum in all other directions).

Frequency Calculation: A vibrational frequency analysis is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. asianpubs.org

Activation Energy (Ea) Calculation: The energy difference between the transition state and the reactants gives the activation energy, a key parameter that determines the reaction rate.

Application to Phenoxyaniline Reactions: For this compound, transition state analysis can be applied to several key reactions:

Acylation: The reaction of the aniline's amino group with an acylating agent (e.g., acyl chloride) is a fundamental transformation. Transition state analysis can identify the energy barrier for this reaction, helping to guide experimental conditions. The analysis would model the nucleophilic attack of the nitrogen on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the leaving group.

Nucleophilic Aromatic Substitution (SNAr): Phenoxyanilines are often synthesized via SNAr reactions. frontiersin.org Computational studies can model the mechanism, which typically involves the formation of a high-energy Meisenheimer complex as an intermediate. Transition state analysis can elucidate the energy barriers for the formation and collapse of this intermediate, providing insight into the effects of solvents and substituents on the reaction rate. frontiersin.org

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination are used to form the C-N bond in phenoxyaniline structures. nih.gov Computational modeling can unravel the complex catalytic cycle, identifying the transition states for key steps such as oxidative addition, transmetalation, and reductive elimination.

Table 2: Conceptual Steps in Transition State Analysis for an SNAr Reaction

| Step | Computational Task | Objective |

|---|---|---|

| 1 | Optimize geometries of reactants (e.g., a dihalobenzene and a phenoxide). | Establish the baseline energy of the system. |

| 2 | Model the nucleophilic attack to form the Meisenheimer intermediate. | Locate the first transition state (TS1) and calculate its energy. |

| 3 | Optimize the geometry of the Meisenheimer complex (intermediate). | Determine the stability of the reaction intermediate. |

| 4 | Model the departure of the leaving group from the intermediate. | Locate the second transition state (TS2) and calculate its energy. |

| 5 | Optimize the geometry of the final products. | Determine the overall reaction energy (exothermic/endothermic). |

| 6 | Perform frequency calculations on all stationary points. | Confirm reactants, products, and intermediates as energy minima (zero imaginary frequencies) and transition states as saddle points (one imaginary frequency). |

By providing a detailed picture of the energy profile, transition state analysis allows chemists to understand why certain reactions are favored, how catalysts function, and how reaction conditions can be optimized for better yields and selectivity. nih.gov

Chemical Reactivity and Derivatization Pathways of 3 4 Chlorophenoxy Aniline

Reactions Involving the Aniline (B41778) Moiety

The primary amine (-NH2) group on the aniline ring is a versatile functional handle for a wide range of chemical transformations. Its nucleophilicity and ability to form diazonium salts are central to its reactivity.

Acylation and Sulfonylation Reactions

The nucleophilic amino group of 3-(4-chlorophenoxy)aniline readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in synthetic chemistry for protecting the amine or introducing new functional scaffolds.

Acylation: The reaction with acyl chlorides or acid anhydrides proceeds, often under basic conditions, to yield N-acylated derivatives. tifr.res.in For instance, the reaction of an aniline derivative with an acyl chloride, such as that formed from sarcosine (B1681465) and thionyl chloride, results in a nucleophilic substitution of the chloride by the amino group to form the corresponding amide. researchgate.net This transformation is a common strategy in medicinal chemistry to build more complex molecules. A specific example is the acylation of a related compound, 3-chloro-4-(4´-chlorophenoxy)aminobenzene, with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) to produce an N-arylbenzamide. nih.gov

Sulfonylation: Similarly, sulfonylation occurs when this compound is treated with a sulfonyl chloride (R-SO2Cl). The sulfonyl chloride group is highly electrophilic, reacting with nucleophiles like the aniline's amino group to form sulfonamides. These reactions often employ a base, such as pyridine (B92270) or sodium carbonate, to neutralize the HCl byproduct. ekb.egresearchgate.net The resulting sulfonamides are a prominent class of compounds with diverse biological activities. ekb.eg Modern methods have also explored visible-light-mediated photoredox catalysis for the sulfonylation of aniline derivatives using sulfinate salts as the sulfonyl radical source, offering a mild alternative to traditional methods. rsc.orgresearchgate.net

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Ref |

|---|---|---|---|---|

| 3-chloro-4-(4´-chlorophenoxy)aminobenzene | 3,5-diiodosalicylic acid | PCl3, xylene, 110 °C | N-arylbenzamide | nih.gov |

| Aniline derivative | Sarcosine-derived acyl chloride | Triethylamine, dry CH2Cl2 | Sarcosine-aniline hybrid (amide) | researchgate.net |

| Aniline | Benzoyl chloride | NaOH (aq) | N-Benzoylaniline (Benzanilide) | tifr.res.in |

| Aniline derivative | Sulfonyl chloride | Pyridine | Sulfonamide | ekb.eg |

| Aniline derivative | Sulfinate salt | Photoredox catalyst, visible light | Sulfone | rsc.org |

Diazotization and Coupling Reactions for Dye Synthesis

The primary aromatic amine of this compound can undergo diazotization, a process that converts the amino group into a highly reactive diazonium salt (-N2+). This reaction is typically carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting salt.

The diazonium salt is a powerful electrophile and can subsequently react with electron-rich aromatic compounds, such as phenols or other anilines, in what are known as azo coupling reactions. This process forms an azo compound (R-N=N-R'), which contains the characteristic -N=N- linkage. Azo compounds are often highly colored and form the basis of a vast array of synthetic dyes. The specific color and properties of the resulting dye depend on the molecular structure of both the diazonium salt and the coupling partner.

Schiff Base Formation and Condensation Reactions

This compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. In this reaction, the nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid and may require heating to drive the equilibrium towards the product. The resulting Schiff bases are versatile intermediates in organic synthesis and can be used in the construction of various heterocyclic systems or be reduced to form stable secondary amines.

Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds. While it more commonly involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, it can also describe the formation of an amine from a precursor. For instance, the parent compound, this compound, is itself commonly synthesized via the reduction of a nitro group. The reduction of a precursor like 3-chloro-4-(4′-chlorophenoxy)nitrobenzene using reagents such as tin(II) chloride or through catalytic hydrogenation (e.g., H2 over a palladium catalyst) yields the desired aniline. nih.gov This transformation is a critical step in many multi-step syntheses. nih.gov

Reactions Involving the Chlorophenoxy Group

The chlorophenoxy portion of the molecule is generally more inert than the aniline moiety. The diaryl ether bond is stable, and the chlorine atom on the phenoxy ring is deactivated towards typical nucleophilic aromatic substitution due to the electron-rich nature of the benzene (B151609) rings.

Halogen Exchange Reactions

Under normal conditions, the chlorine atom on the phenoxy ring is unreactive toward nucleophilic substitution. However, under forcing conditions or with the use of specific transition metal catalysts (e.g., copper or palladium), nucleophilic aromatic substitution (SNAr) can be induced. Reactions such as the Buchwald-Hartwig or Ullmann couplings, typically used to form aryl ethers, can sometimes be adapted for halogen exchange, although this is less common for chloroarenes compared to bromo- or iodoarenes. For a halogen exchange to occur, it would likely require high temperatures and a potent nucleophile, as the C-Cl bond on an aromatic ring is strong. Such transformations are not widely reported for this specific compound, indicating that the reactivity of the aniline moiety is the preferred route for derivatization.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira with aryl halides)

The presence of an aniline moiety and aryl chloride functionalities in this compound suggests its potential as a substrate in palladium-catalyzed cross-coupling reactions. rsc.orgnih.govnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.orgorganic-chemistry.org In the context of this compound, the chloro groups present on the aromatic rings could potentially act as the halide component. However, aryl chlorides are known to be less reactive than bromides or iodides, often requiring specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition step, which is the first step in the catalytic cycle. organic-chemistry.org

Alternatively, the aniline group can be transformed into a more reactive leaving group, such as a triflate or a diazonium salt, to participate in Suzuki coupling. organic-chemistry.orgmdpi.com For instance, diazotization of the aniline followed by a Sandmeyer-type reaction could introduce a halide (Br, I) or a triflate group, which are more amenable to coupling with various aryl or vinyl boronic acids. mdpi.com

Interactive Data Table: Potential Suzuki-Miyaura Coupling Pathways

| Reactant | Coupling Partner | Catalyst System (Example) | Product Type |

| This compound (as aryl chloride) | Arylboronic acid | Pd(OAc)₂ / SPhos | Biphenyl derivative |

| Diazonium salt of this compound | Vinylboronic acid | Pd(PPh₃)₄ | Styrene derivative |

| Triflate of 3-(4-Chlorophenoxy)phenol | Alkylboronic acid | PdCl₂(dppf) | Alkylated arene |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org Similar to the Suzuki reaction, the aryl chloride positions on this compound could serve as the electrophilic partner. The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgpsu.edu The reaction with aryl chlorides generally requires more forcing conditions or highly active catalyst systems compared to aryl iodides or bromides. psu.edu

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the arylalkyne product. wikipedia.org Copper-free Sonogashira protocols have also been developed and might be applicable. wikipedia.orgorganic-chemistry.org

Interactive Data Table: Potential Sonogashira Coupling Reactions

| Reactant Moiety | Coupling Partner | Catalyst System (Example) | Product Type |

| Aryl chloride | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Amine base | Arylalkyne |

| Aryl iodide (derived from aniline) | Terminal alkyne | Pd(OAc)₂ / PPh₃ / CuI | Disubstituted alkyne |

Cyclization Reactions to Form Heterocyclic Systems

The aniline functional group is a versatile handle for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. numberanalytics.com Cyclization reactions often involve the formation of new rings by reacting the amine with a suitable bifunctional electrophile or through intramolecular reactions of a derivatized aniline.

One common pathway involves the reaction of this compound with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to form heterocycles like quinolines or benzodiazepines after subsequent cyclization steps. Another approach is the formation of an amide or a Schiff base, followed by an intramolecular cyclization. For example, condensation with an aldehyde or ketone forms an imine (Schiff base), which can then undergo cyclization. A documented example is the reaction of 3-Chloro-4-(4-chlorophenoxy)aniline with 5-nitrothiophene-2-carbaldehyde to form the corresponding (Z)-N-[(5-nitrothiophen-2-yl)methylidene]aniline. researchgate.net Such imines are precursors for various heterocyclic systems.

Palladium-catalyzed reactions like the Larock indole (B1671886) synthesis offer a direct route to form indole rings. ub.edu This reaction involves the annulation of an o-haloaniline with an alkyne. ub.edu While this compound itself does not have the required ortho-halo substituent relative to the amine for a direct Larock indolization, derivatization to introduce a halogen at the C2 position would enable such a transformation. The mechanism proceeds through oxidative addition of the aryl halide to Pd(0), alkyne insertion, and subsequent intramolecular cyclization via nucleophilic attack by the aniline nitrogen, followed by reductive elimination. ub.edu

Interactive Data Table: Examples of Cyclization Pathways

| Reagent | Reaction Type | Intermediate | Heterocyclic Product |

| 1,3-Diketone | Condensation/Cyclization | Enaminone | Quinolone derivative |

| Aldehyde/Ketone | Condensation | Schiff Base (Imine) | Dihydroquinoline, Tetrahydroquinoline |

| 2-Halobenzoyl chloride | Amidation/Intramolecular coupling | N-Aryl-2-halobenzamide | Acridone derivative |

| Alkyne (with prior ortho-halogenation) | Larock Heteroannulation | Vinylpalladium species | Indole derivative |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: This refers to the preference for reaction at one position over another. In this compound, derivatization can occur at the nitrogen atom of the amine or on the aniline aromatic ring.

N-Derivatization: Reactions such as acylation, alkylation, and sulfonylation will occur selectively at the highly nucleophilic nitrogen atom of the primary amine. For example, the formation of a Schiff base with an aldehyde is a highly regioselective reaction at the nitrogen. researchgate.net

C-Derivatization (Electrophilic Aromatic Substitution): The regiochemical outcome of substitution on the aniline ring is controlled by the directing effects of the existing substituents. The primary amine (-NH₂) is a strongly activating, ortho-, para-directing group. The chloro substituent (-Cl) is deactivating but ortho-, para-directing. The chlorophenoxy (-OAr) group is also ortho-, para-directing and moderately activating.

In this compound, the positions on the aniline ring are C2 (ortho to NH₂ and meta to OAr), C5 (meta to NH₂ and ortho to OAr), and C6 (ortho to both NH₂ and OAr). The C4 position is blocked by the chlorophenoxy group, and the C3 position is blocked by the chlorine atom. The strong activating effect of the amine group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Since the para position (C4) is occupied, substitution is expected to occur at the ortho positions, C2 and C6. The C6 position is sterically more hindered due to the adjacent bulky chlorophenoxy group. Therefore, electrophilic substitution is most likely to occur at the C2 position. However, the outcome can be influenced by the specific reaction conditions and the nature of the electrophile. ub.edu

Potential Applications in Advanced Materials and Chemical Synthesis

Precursor in Polymer Chemistry

The presence of the primary amine group allows 3-(4-Chlorophenoxy)aniline to be readily incorporated into various polymer backbones, leading to materials with potentially enhanced characteristics.

The diamine nature of molecules structurally related to this compound allows them to react with dianhydrides, diacyl chlorides, and diisocyanates to form polyimides, polyamides, and polyurethanes, respectively. The incorporation of the bulky 4-chlorophenoxy group into the polymer chain can disrupt chain packing, which may lead to improved solubility and processability of these typically rigid polymers. Furthermore, the chlorine atom can enhance flame retardancy and modify the dielectric properties of the resulting materials.

Table 1: Potential Properties of Polymers Derived from this compound

| Polymer Type | Potential Enhanced Properties |

|---|---|

| Polyimides | Improved solubility, flame retardancy, modified dielectric constant, enhanced thermal stability. |

| Polyamides | Increased solubility, good mechanical strength, enhanced thermal resistance. |

This table is illustrative and based on the expected contributions of the structural motifs of this compound to the polymer properties.

While specific research data on polymers synthesized directly from this compound is limited in publicly available literature, the principles of polymer chemistry suggest that its use could lead to high-performance materials with a unique combination of properties.

Polyaniline and its derivatives are well-known for their electrical conductivity. The synthesis of polyaniline-type polymers from this compound could result in conductive materials with modified properties. researchgate.net The 4-chlorophenoxy substituent could influence the polymer's morphology, solubility in organic solvents, and ultimately its conductivity and processability for applications in sensors, antistatic coatings, and electronic devices. researchgate.net The steric and electronic effects of the substituent are key factors in determining the final properties of the conductive polymer. researchgate.net

Intermediate in Fine Chemical Synthesis

Beyond polymerization, this compound serves as a valuable intermediate in the synthesis of smaller, highly functionalized molecules for specialized applications.

The aniline (B41778) nitrogen atom in this compound can be readily functionalized to create multidentate ligands for coordination with metal centers. These ligands can be used to synthesize catalysts for a variety of organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing nature of the chlorine atom and the phenoxy group, can tune the catalytic activity and selectivity of the metal complex.

Aromatic amines are fundamental precursors in the synthesis of azo dyes. Through diazotization of the amino group followed by coupling with a suitable aromatic compound, this compound can be converted into a wide range of azo dyes with distinct colors. The 4-chlorophenoxy moiety would be an integral part of the chromophore, influencing the absorption spectrum and properties such as lightfastness and solubility of the resulting dye.

Table 2: Predicted Color Range of Azo Dyes from this compound

| Coupling Component | Predicted Color |

|---|---|

| Phenols | Yellow to Orange |

| Naphthols | Red to Brown |

The predicted colors are based on the general principles of azo dye chemistry.

Role in the Synthesis of Novel Molecular Scaffolds for Chemical Biology Tool Development

The structure of this compound provides a scaffold that can be elaborated through various chemical reactions to create more complex molecules. These molecules can serve as platforms for the development of tools in chemical biology, for example, by attaching fluorescent tags, affinity labels, or other functional groups. The ability to systematically modify the aniline and the chlorophenyl ring allows for the creation of a library of compounds with diverse structures and properties for screening and use in biological studies, without focusing on a specific biological activity.

Conclusion and Future Research Directions

Summary of Current Knowledge Gaps for 3-(4-Chlorophenoxy)aniline

Despite its use as a building block, a comprehensive understanding of the fundamental chemistry of this compound remains incomplete. The existing body of research is largely application-driven, focusing on the synthesis of specific, complex target molecules. This has left several areas underexplored:

Mechanistic Details of Synthesis: The common synthetic routes, such as the Ullmann condensation and classical nucleophilic aromatic substitution (SNAr) followed by nitro group reduction, are well-established in principle. patsnap.comnih.gov However, detailed mechanistic studies, including kinetic analyses and the characterization of reaction intermediates specific to the formation of this compound, are lacking. The precise role of the copper catalyst in the Ullmann condensation and the optimization of conditions to minimize side reactions are not fully elucidated for this particular substrate.

Comparative Synthetic Efficiency: There is a lack of comparative studies evaluating the efficiency, scalability, and environmental impact of different synthetic methodologies. Modern cross-coupling techniques, such as the Buchwald-Hartwig amination, have become standards for C-N bond formation but their application to the synthesis of this specific diaryl ether amine has not been extensively reported. wikipedia.orglibretexts.org

Physicochemical Property Database: A comprehensive, experimentally verified dataset of its fundamental physicochemical properties is not readily available. While some data can be predicted computationally, experimental values for properties such as detailed solubility profiles in a range of organic solvents, pKa, and thermal stability are essential for its effective use in industrial and laboratory settings. solubilityofthings.comuni.lu

Derivatization Scope: Current derivatization focuses almost exclusively on the aniline (B41778) functional group to produce amides and Schiff bases for biological screening. nih.govresearchgate.net The reactivity of the aromatic rings towards, for example, electrophilic substitution has not been systematically investigated.

Non-Biological Applications: The potential of this compound in materials science, such as in the synthesis of polymers or functional dyes, is mentioned in passing for related isomers but remains largely a theoretical proposition for this specific compound. solubilityofthings.com

Proposed Future Synthetic and Mechanistic Investigations

To address the identified gaps in synthetic and mechanistic understanding, several avenues of research are proposed. A systematic investigation into the synthesis of this compound would provide invaluable data for chemists.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |

| Catalyst | Copper (stoichiometric or catalytic) | Palladium with specialized phosphine (B1218219) ligands |

| Temperature | Typically high (>150 °C) wikipedia.org | Often milder (Room temp. to ~100 °C) sigmaaldrich.com |

| Substrate Scope | Can be limited; often requires activated aryl halides wikipedia.org | Generally broad, high functional group tolerance wikipedia.org |

| Proposed Study | Investigate kinetics and role of ligands with Cu(I) catalysts. | Screen various generations of ligands (e.g., XPhos, RuPhos) for optimal performance. |

Mechanistic Elucidation: Detailed kinetic studies of the optimized synthetic routes are warranted. Techniques such as in situ spectroscopic monitoring (e.g., ReactIR, NMR) could be employed to identify and characterize transient intermediates and transition states. This would provide a deeper understanding of the reaction mechanism beyond the generally accepted catalytic cycles for these transformations. wuxiapptec.comorganic-chemistry.org

Green Chemistry Approaches: Future synthetic work should explore more environmentally benign methodologies. This could include the use of greener solvents (e.g., ionic liquids, deep eutectic solvents), lower catalyst loadings, and developing protocols for catalyst recycling. Investigating mechanochemical (ball-milling) approaches for the coupling reactions could also reduce solvent waste and energy consumption.

Exploration of Novel Derivatization Pathways

The true synthetic utility of this compound can be expanded by exploring derivatization beyond the amine moiety. The electronic nature of the substituted rings suggests that regioselective functionalization should be possible.

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophiles by the strongly donating amino group (ortho, para-directing), while the phenoxy ring is activated by the ether oxygen (ortho, para-directing) and deactivated by the chloro substituent (ortho, para-directing). A systematic study of electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) could yield a library of novel, selectively functionalized derivatives. The competition between the possible substitution sites would provide interesting challenges and opportunities.

Metal-Directed C-H Activation: Modern catalytic methods involving transition metals (e.g., Pd, Ru, Rh) could be used for the direct, regioselective C-H functionalization of the aromatic rings. This would provide a more atom-economical route to new derivatives compared to classical electrophilic substitution.

Diazotization Chemistry: The primary amine can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -F, -Br, -I, -CN, -N₃) via Sandmeyer and related reactions. This would provide access to a diverse set of building blocks that are otherwise difficult to synthesize.

Polymer Precursors: The amine functionality makes this compound a prime candidate for use as a monomer in step-growth polymerization. Reaction with diacyl chlorides or dianhydrides could yield novel polyamides and polyimides, respectively. The diaryl ether and chloro-substituents would be expected to impart desirable properties such as thermal stability and flame retardancy to the resulting polymers.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and rationalize the properties and reactivity of molecules, guiding experimental work. bohrium.com

DFT for Reactivity Prediction: Density Functional Theory (DFT) calculations should be performed to model the electronic structure of this compound. This would include calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions, which are key to understanding its behavior in chemical reactions. bohrium.com A calculated Molecular Electrostatic Potential (MEP) map would visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for various chemical reactions.

Simulating Spectroscopic Data: Advanced computational methods can predict spectroscopic signatures (NMR, IR, UV-Vis). Comparing these predicted spectra with experimental data can confirm the structure and provide a deeper understanding of the electronic transitions and vibrational modes.

Structure-Property Correlation in Derivatives: A systematic computational study on a virtual library of derivatives (as proposed in section 7.3) could establish quantitative structure-property relationships (QSPR). For instance, modeling how systematic changes in substitution patterns affect properties like the HOMO-LUMO gap could help in designing new functional materials, such as dyes with specific absorption wavelengths.

Potential for Innovation in Non-Biological Chemical Applications

While its role as a pharmaceutical intermediate is established, significant untapped potential exists for this compound in non-biological domains.

High-Performance Polymers: The diaryl ether motif is a key component in many high-performance polymers known for their thermal and chemical stability (e.g., PEEK, PEI). As proposed earlier, this compound could serve as a monomer for novel polyamides or polyimides. The presence of the chlorine atom could enhance flame retardancy and modify solubility and processing characteristics.

Functional Dyes and Pigments: The chromophoric diaryl ether aniline structure can be extended through derivatization to create novel dyes. For example, diazotization followed by coupling with electron-rich aromatic compounds (azo coupling) could lead to a range of azo dyes with potential applications in textiles, printing, or as pH indicators. The non-planar structure of some of its derivatives suggests potential for photochromic or thermochromic materials. researchgate.net

Agrochemicals: The chlorophenoxy structure is present in some herbicides. oup.comnih.gov Derivatization of this compound could lead to new classes of agrochemicals, leveraging the known bioactivity of this structural class while exploring new modes of action.

Coordination Chemistry: The amine group and the ether oxygen can potentially act as ligands for metal ions. Derivatization to introduce additional donor atoms (e.g., creating Schiff base ligands) could yield novel multidentate ligands for use in catalysis or as metal-organic framework (MOF) linkers.

By pursuing these proposed research directions, the scientific community can build a more complete and fundamental understanding of this compound, transforming it from a simple intermediate into a versatile platform for innovation in synthetic chemistry and materials science.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Chlorophenoxy)aniline, and how do reaction conditions influence yield?

- Methodology : Two primary routes are documented:

Condensation-Reduction : React 2-chloro-4-nitrophenol with 1-(chloromethyl)-3-fluorobenzene using potassium carbonate as a base, followed by Fe/NHCl reduction. This method achieves an 82% overall yield .

Acrylamide Derivative Synthesis : Start with this compound and react with acryloyl chloride derivatives. Purification via silica gel chromatography (10–30% ethyl acetate in hexanes) yields 33% pure product .

- Key Considerations :

- Fe/NHCl reduction is cost-effective but generates iron waste.

- Chromatography improves purity but reduces yield due to losses during elution.

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Core Methods :

- TLC and Melting Point : Initial purity assessment (e.g., used TLC to monitor nitro-to-amine reduction).

- NMR Spectroscopy : H-NMR resolves substituent positions (e.g., aromatic protons at δ 7.08–7.63 ppm in ).

- HRMS : Validates molecular formulas (e.g., [M+H] = 435.4 for a benzamide derivative in ).

Advanced Research Questions

Q. How can structural discrepancies in this compound derivatives be resolved using crystallographic data?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond-length and packing data. For example:

- The N=C bond in Schiff base derivatives (1.269 Å) confirms double-bond character, critical for photochromism studies .

- Intermolecular hydrogen bonds (e.g., C–H···O, 2.89 Å) stabilize crystal lattices, influencing solubility and stability .

- Application : Compare SC-XRD data with computational models (DFT) to validate electronic effects of substituents like nitro or chloro groups.

Q. What strategies mitigate yield variations in synthesizing this compound-based bioactive compounds?

- Optimization Approaches :

| Parameter | Example from | Example from |

|---|---|---|

| Catalyst | KCO | None (direct acylation) |

| Solvent | Ethanol | Ethyl acetate/hexanes |

| Yield | 82% | 33% |

- Recommendations :

- Use phase-transfer catalysts to enhance nitro-group reactivity.

- Optimize stoichiometry (e.g., excess acryloyl chloride improves acylation efficiency) .

Q. How can this compound be leveraged in designing covalent inhibitors for disease targets?

- Case Study :

- Anti-Cancer Agents : React with acryloyl chloride to form covalent ligands targeting cysteine residues (e.g., N-(4-(4-chlorophenoxy)phenyl)acrylamide in ).

- Antipsychotics : Acylation with ethyl chloroformate forms intermediates for Loxapine, a dopamine antagonist .

- Methodological Insight :

- Introduce electrophilic warheads (e.g., acrylamides) to enhance target engagement.

- Validate binding via chemoproteomics (e.g., HRMS tracking adduct formation) .

Q. What computational tools complement experimental data for predicting the reactivity of this compound derivatives?

- Tools :

- Density Functional Theory (DFT) : Predicts regioselectivity in electrophilic substitutions (e.g., chloro vs. phenoxy group directing).

- Molecular Dynamics (MD) : Simulates solvent effects on crystallization (e.g., ethanol evaporation in ).

- Integration : Cross-validate SC-XRD bond angles with DFT-optimized geometries to refine synthetic pathways .

Data Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary across studies?

- Critical Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。